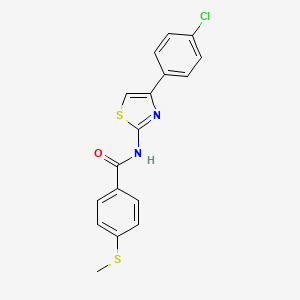

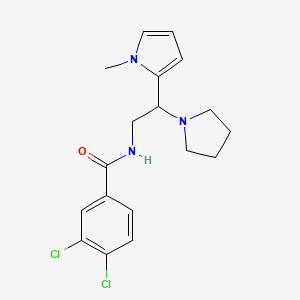

![molecular formula C14H23NO3 B2746871 叔丁基-N-[(2Z)-8-甲酰环辛-2-烯-1-基]氨基甲酸酯 CAS No. 1335031-46-3](/img/structure/B2746871.png)

叔丁基-N-[(2Z)-8-甲酰环辛-2-烯-1-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

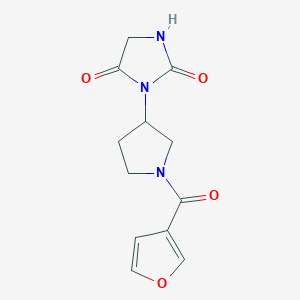

“tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate” is a chemical compound with the molecular formula C14H23NO3. It is a type of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The term “tert-butyl” refers to a functional group (C(CH3)3) attached to the carbamate group .

Synthesis Analysis

The synthesis of tert-butyl carbamates, including “tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods have been developed for the synthesis of carbamates, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst .Chemical Reactions Analysis

The Boc group in “tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学研究应用

有机合成中的应用

对映选择性合成的中间体:具有环戊烷环的类似物叔丁基 N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯已被确定为 2'-脱氧核苷酸的碳环类似物的对映选择性合成的关键中间体。此应用突出了此类中间体在核苷酸类似物合成中的重要性 (Ober, Marsch, Harms, & Carell, 2004)。

有机合成中的结构单元:叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯由醛和叔丁基N-羟基氨基甲酸酯制备,充当N-(Boc)-保护的亚硝酮。这些化合物是有机合成中的有价值的结构单元,展示了叔丁基氨基甲酸酯衍生物在合成化学中的多功能性 (Guinchard, Vallée, & Denis, 2005)。

材料科学中的应用

- 荧光传感材料:包括叔丁基改性变体在内的新型苯并噻唑改性咔唑衍生物已被合成,因为它们具有形成发出强蓝色光的有机凝胶的能力。这些材料可用作荧光传感材料,用于检测挥发性酸蒸气,展示了叔丁基氨基甲酸酯衍生物在化学传感器开发中的潜力 (Sun, Xue, Sun, Gong, Wang, & Lu, 2015)。

其他值得注意的应用

- 环化大气 CO2 固定:一项研究证明了使用叔丁基次碘酸酯 (t-BuOI) 通过不饱和胺(包括烯丙基和炔丙基胺)有效地环化固定大气 CO2,形成环状氨基甲酸酯。此过程强调了叔丁基氨基甲酸酯衍生物在捕获大气 CO2 中的环境相关性 (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012)。

安全和危害

The safety data sheet for a similar compound, tert-butyl carbamate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

属性

IUPAC Name |

tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h7,9-12H,4-6,8H2,1-3H3,(H,15,17)/b9-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAIDHRQPYWOIY-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCCCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1/C=C\CCCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

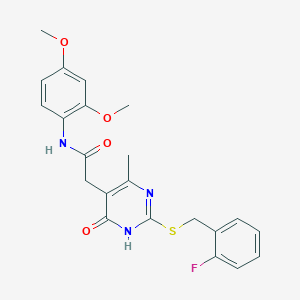

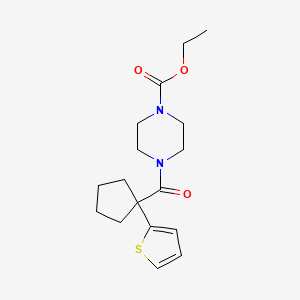

![Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate](/img/structure/B2746789.png)

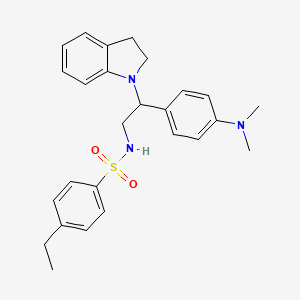

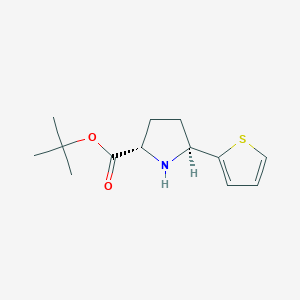

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746793.png)

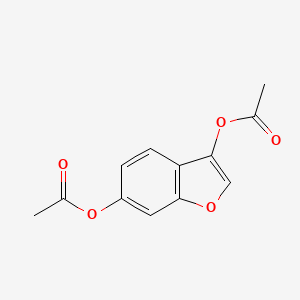

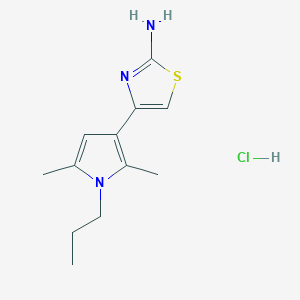

![(2S)-N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B2746795.png)